2-Amino-5-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanoic acid
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Overview
Description
2-Amino-5-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanoic acid is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and an amino acid backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Dimethylation: The imidazole ring is then dimethylated using methylating agents such as methyl iodide in the presence of a base.
Amino acid backbone attachment: The amino acid backbone is introduced through a series of coupling reactions, often using reagents like carbodiimides for peptide bond formation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the amino acid side chain.
Reduction: Reduction reactions may target the imidazole ring or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the dimethyl groups or the amino acid side chain.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
2-Amino-5-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanoic acid may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Exploration of its pharmacological properties, such as potential anti-inflammatory or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanoic acid would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The imidazole ring could play a crucial role in these interactions, potentially affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Cimetidine: A histamine H2 receptor antagonist with an imidazole ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
2-Amino-5-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of an amino acid backbone. This combination of features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-amino-5-(4,5-dimethylimidazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8-9(2)14(7-13-8)6-4-5-11(3,12)10(15)16/h7H,4-6,12H2,1-3H3,(H,15,16) |
InChI Key |
LLOXDBPSHUWGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CCCC(C)(C(=O)O)N)C |
Origin of Product |
United States |
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